
Tricesium hydrogen 4,4'-carbonylbisphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricesium hydrogen 4,4’-carbonylbisphthalate is a chemical compound with the molecular formula C17H7Cs3O9 and a molecular weight of 753.94843. It is a white crystalline solid known for its high thermal stability and solubility in water . This compound is widely used in chemical synthesis as a catalyst for various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricesium hydrogen 4,4’-carbonylbisphthalate can be synthesized by reacting 4,4’-biphenyldicarboxylic acid with cesium chloride, followed by treatment with dilute acid to obtain the target compound . The reaction conditions typically involve:
Reactants: 4,4’-biphenyldicarboxylic acid and cesium chloride
Solvent: Water or an appropriate organic solvent
Temperature: Room temperature to moderate heating
pH Adjustment: Using dilute acid to precipitate the product
Industrial Production Methods: The industrial production of tricesium hydrogen 4,4’-carbonylbisphthalate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tricesium hydrogen 4,4’-carbonylbisphthalate undergoes various types of chemical reactions, including:
Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.
Selective Hydrogenation: Facilitates the addition of hydrogen to specific functional groups.
Ketone Hydrogenation: Reduces ketones to secondary alcohols.
Common Reagents and Conditions:
Esterification: Carboxylic acids and alcohols, typically under acidic conditions.
Selective Hydrogenation: Hydrogen gas and a suitable solvent, often under mild pressure and temperature.
Ketone Hydrogenation: Ketones and hydrogen gas, usually in the presence of a solvent and under controlled temperature and pressure.
Major Products:
Esterification: Esters
Selective Hydrogenation: Partially hydrogenated compounds
Ketone Hydrogenation: Secondary alcohols
Scientific Research Applications
Tricesium hydrogen 4,4’-carbonylbisphthalate has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug synthesis and pharmaceutical applications.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which tricesium hydrogen 4,4’-carbonylbisphthalate exerts its catalytic effects involves the activation of reactants through coordination with the cesium ions. This coordination facilitates the formation of transition states, lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Cesium hydrogen phthalate
- Cesium hydrogen terephthalate
- Cesium hydrogen isophthalate
Comparison: Tricesium hydrogen 4,4’-carbonylbisphthalate is unique due to its high thermal stability and solubility in water, which makes it an effective catalyst for a wide range of organic reactions. Compared to similar compounds, it offers better performance in terms of reaction efficiency and product yield .
Properties
CAS No. |
68226-88-0 |
|---|---|
Molecular Formula |
C17H7Cs3O9 |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
tricesium;4-(4-carboxy-3-carboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.3Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;/q;3*+1/p-3 |
InChI Key |
DBONGAXOEWYVNR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Cs+].[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
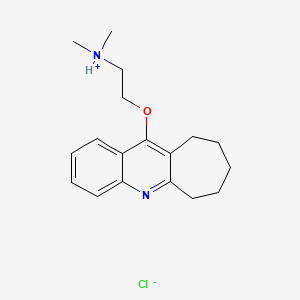
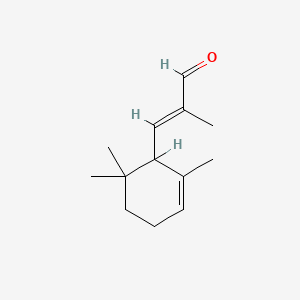
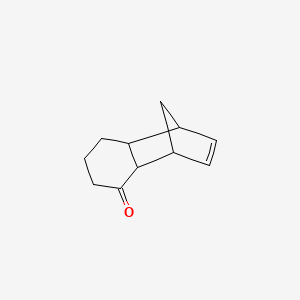
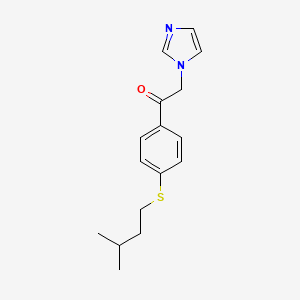

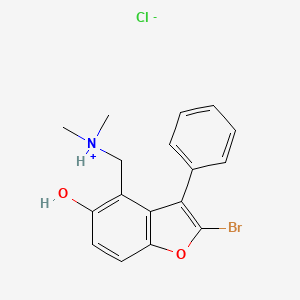
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
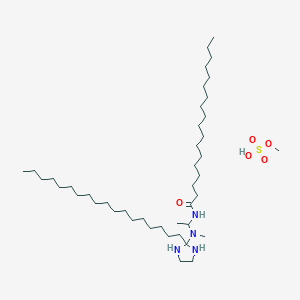
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
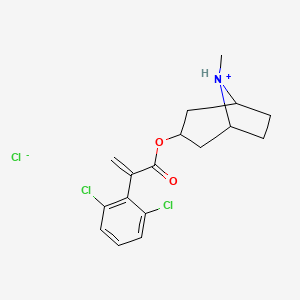
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
